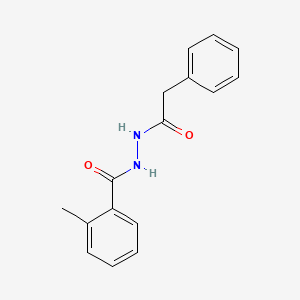
2-methyl-N'-(phenylacetyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N'-(phenylacetyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPBH is a hydrazone derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The exact mechanism of action of 2-methyl-N'-(phenylacetyl)benzohydrazide is not fully understood. However, it is believed that 2-methyl-N'-(phenylacetyl)benzohydrazide exerts its biological activities through the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit various biochemical and physiological effects. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been found to exhibit antifungal and antibacterial activities. In addition, 2-methyl-N'-(phenylacetyl)benzohydrazide has been studied for its potential use as an anticonvulsant and antidepressant.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N'-(phenylacetyl)benzohydrazide in lab experiments is its potential applications in various fields. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been studied for its potential use as an anticonvulsant and antidepressant. However, one of the limitations of using 2-methyl-N'-(phenylacetyl)benzohydrazide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-methyl-N'-(phenylacetyl)benzohydrazide.
Future Directions
There are several future directions for the study of 2-methyl-N'-(phenylacetyl)benzohydrazide. One of the future directions is the development of new compounds that are derived from 2-methyl-N'-(phenylacetyl)benzohydrazide. These compounds may have potential applications in medicine. Another future direction is the study of the safety and efficacy of 2-methyl-N'-(phenylacetyl)benzohydrazide in clinical trials. Further studies are needed to determine the optimal dosage and administration of 2-methyl-N'-(phenylacetyl)benzohydrazide. Additionally, the mechanism of action of 2-methyl-N'-(phenylacetyl)benzohydrazide needs to be further elucidated to better understand its biological activities.
Synthesis Methods
The synthesis of 2-methyl-N'-(phenylacetyl)benzohydrazide involves a series of chemical reactions. The first step involves the reaction of 2-methylbenzohydrazide with acetic anhydride to form 2-methyl-N-acetylbenzohydrazide. The second step involves the reaction of 2-methyl-N-acetylbenzohydrazide with phenylacetic acid to form 2-methyl-N'-(phenylacetyl)benzohydrazide. The final product is obtained through purification and isolation of the compound.
Scientific Research Applications
2-methyl-N'-(phenylacetyl)benzohydrazide has been used in various scientific research applications. One of the most significant applications of 2-methyl-N'-(phenylacetyl)benzohydrazide is in the field of medicine. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been studied for its potential use as an anticonvulsant and antidepressant. In addition, 2-methyl-N'-(phenylacetyl)benzohydrazide has been used in the synthesis of other compounds that have potential applications in medicine.
properties
IUPAC Name |
2-methyl-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)16(20)18-17-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFYEUYTDSCHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)

![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)

![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)
![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)


![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)